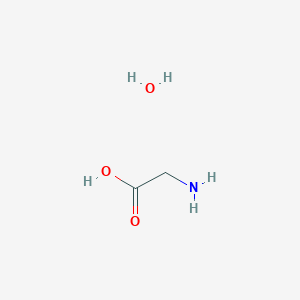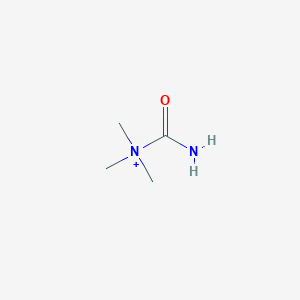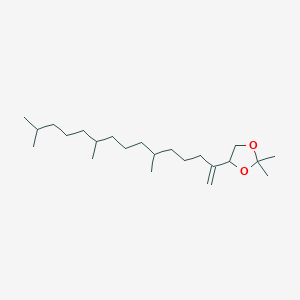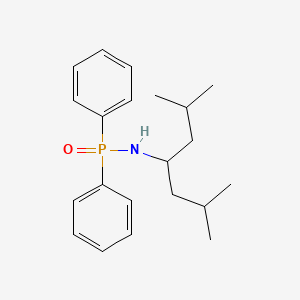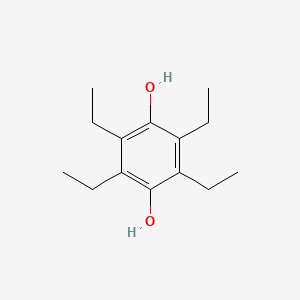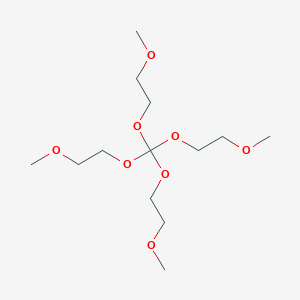
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C11H24O6Si. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various industrial applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- typically involves the reaction of 2-methoxyethanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 90°C for about 2 hours, and the water produced during the reaction is removed by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of paints, inks, and cleaners due to its eco-friendly properties.
Wirkmechanismus
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to its ability to undergo oxidation, reduction, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound has a similar structure but includes a silicon atom and an ethenyl group.
Bis(2-methoxyethoxy)methane: Used in similar applications and has comparable chemical properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is unique due to its multiple ether linkages, which provide it with distinct chemical stability and reactivity. Its eco-friendly nature makes it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
140454-79-1 |
|---|---|
Molekularformel |
C13H28O8 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
1-methoxy-2-[tris(2-methoxyethoxy)methoxy]ethane |
InChI |
InChI=1S/C13H28O8/c1-14-5-9-18-13(19-10-6-15-2,20-11-7-16-3)21-12-8-17-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
ONZPTGJVWTVTMO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(OCCOC)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
